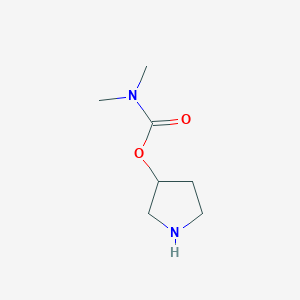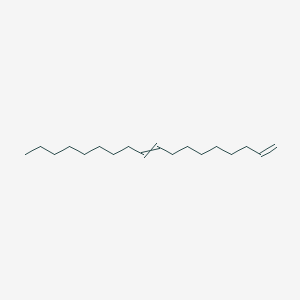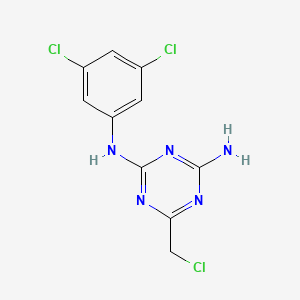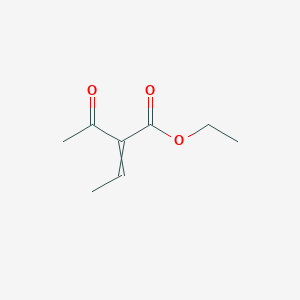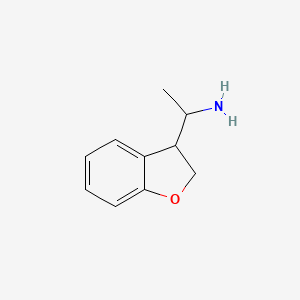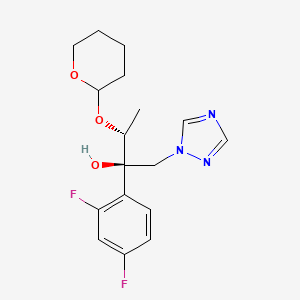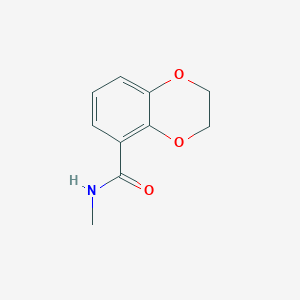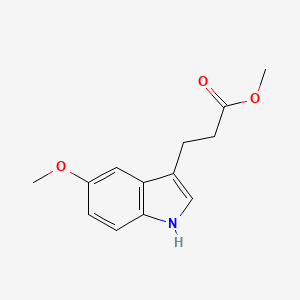
Methyl-3-(5-Methoxy-1H-indol-3-yl)propanoat
Übersicht
Beschreibung
“Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Synthesis Analysis
The synthesis of “Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” and its derivatives has been described in the literature . The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1 H -indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3 H)-thiones .Molecular Structure Analysis
The molecule of the title compound, C12H13NO2, adopts an essentially planar conformation (r.m.s. deviation = 0.057 Å). In the crystal, the molecules are linked by intermolecular N-H⋯O hydrogen bonds, generating chains along .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . They are crystalline colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von Methyl-3-(5-Methoxy-1H-indol-3-yl)propanoat, auch bekannt als 1H-Indol-3-propansäure, 5-Methoxy-, Methylester, durchgeführt. Die spezifischen Details zu einzigartigen Anwendungen in verschiedenen Bereichen sind jedoch in den verfügbaren Ressourcen begrenzt. Nachfolgend finden Sie eine Zusammenfassung auf der Grundlage der allgemeinen Informationen:
Arzneimittelforschung
Diese Verbindung kann in der Arzneimittelforschung verwendet werden, insbesondere bei der Synthese neuer Pharmazeutika. Indolderivate wurden wegen ihrer bioaktiven Eigenschaften auf ihr Potenzial zur Entwicklung von Behandlungen für verschiedene Krankheiten untersucht .
Organische Synthese
Als chemische Verbindung findet sie Anwendung in der organischen Synthese. Ihre Eigenschaften können bei der Synthese komplexer organischer Moleküle genutzt werden, die als Zwischenprodukte oder Endprodukte in chemischen Reaktionen dienen können.
Molekular-Docking-Studien
Indolderivate werden häufig in Molekular-Docking-Studien verwendet, um vorherzusagen, wie eine Verbindung mit einem biologischen Ziel interagieren könnte, was für die Entwicklung neuer Medikamente entscheidend ist .
Hemmung der Tubulin-Polymerisation
Einige Indolderivate haben sich als potenzielle Inhibitoren der Tubulin-Polymerisation erwiesen, was für die Krebsforschung und -therapie relevant sein könnte .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction in the research of “Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate” and its derivatives could be focused on further exploring its biological activities and potential therapeutic applications.
Wirkmechanismus
Target of Action
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate, also known as 1H-Indole-3-propanoic acid, 5-methoxy-, methyl ester, is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with these target receptors. Once bound, it can influence the function of these receptors and induce various biological responses . The exact nature of these interactions and the resulting changes can vary depending on the specific receptor and the biological context.
Biochemical Pathways
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate can affect various biochemical pathways due to its interaction with multiple receptors . The affected pathways and their downstream effects can be diverse, ranging from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate’s action can be diverse due to its ability to interact with multiple receptors . These effects can include a range of biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-5-12-11(7-10)9(8-14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCGIMHNVFNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710794 | |
| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100372-62-1 | |
| Record name | Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
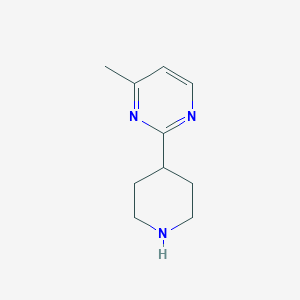
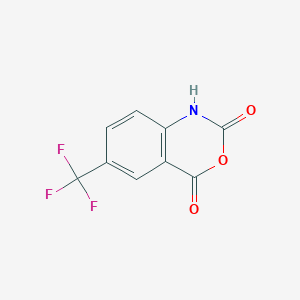
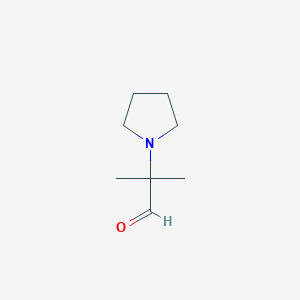
![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)

